![molecular formula C13H9NO6S B374208 (Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-2,4-dioxothiazolidin-3-yl)acetic acid CAS No. 178881-18-0](/img/structure/B374208.png)
(Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-2,4-dioxothiazolidin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis of Benzylisoquinoline Alkaloids
The compound serves as a precursor in the synthesis of benzylisoquinoline alkaloids . These alkaloids, which include aporphines, coptisines, and dibenzopyrrocolines, have significant pharmacological properties . The synthetic methodology often involves Pd-catalyzed arylation and Noyori asymmetric hydrogenation, leading to compounds with high enantioselectivity.
Organic Synthesis Intermediate
As an intermediate in organic synthesis, this compound facilitates the construction of complex molecular structures. It’s particularly useful in reactions like aza-Michael addition and Bischler–Napieralski reaction , which are pivotal in synthesizing various organic compounds .
properties
IUPAC Name |
2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO6S/c15-11(16)5-14-12(17)10(21-13(14)18)4-7-1-2-8-9(3-7)20-6-19-8/h1-4H,5-6H2,(H,15,16)/b10-4- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNMEBHOYAUETL-WMZJFQQLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101333178 |
Source
|
Record name | 2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101333178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47195428 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-2,4-dioxothiazolidin-3-yl)acetic acid | |
CAS RN |
178881-18-0 |
Source
|
Record name | 2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101333178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.